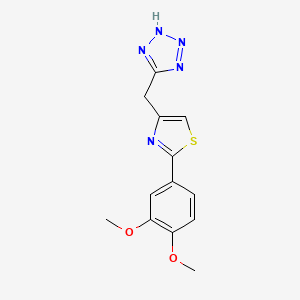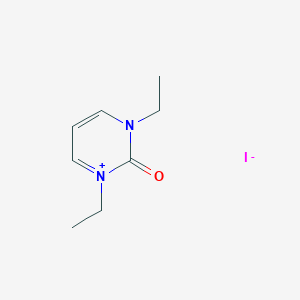
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a chemical compound with the molecular formula C8H13IN2O. It belongs to the class of pyrimidinium compounds, which are known for their diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of ethyl iodide with 2-oxo-2,3-dihydropyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity of the product. Quality control measures are implemented to ensure the consistency and reliability of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Dibenzyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
Uniqueness
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is unique due to its specific ethyl groups, which confer distinct chemical and biological properties compared to its methyl and benzyl counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
54424-49-6 |
|---|---|
Formule moléculaire |
C8H13IN2O |
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
1,3-diethylpyrimidin-1-ium-2-one;iodide |
InChI |
InChI=1S/C8H13N2O.HI/c1-3-9-6-5-7-10(4-2)8(9)11;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HLRDWJKQZDQGHT-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=CC=[N+](C1=O)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


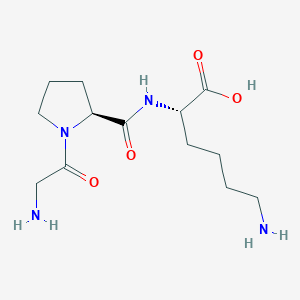
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)

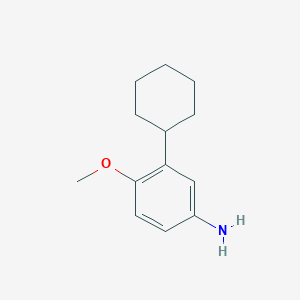
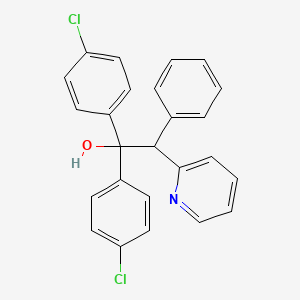
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
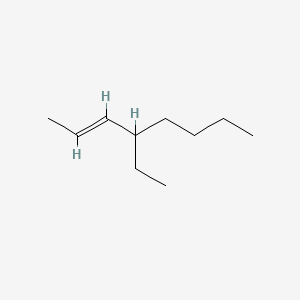

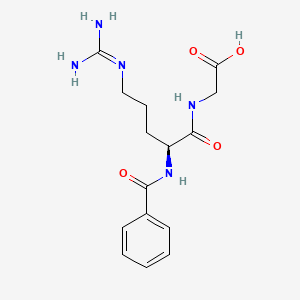

![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)


